molecular formula C11H12BrFO3 B6334006 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane CAS No. 1383469-34-8

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane

Cat. No. B6334006
CAS RN: 1383469-34-8
M. Wt: 291.11 g/mol
InChI Key: RHCVAHYKGQCMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane (BFEPD) is a chemical compound that is widely used in scientific research applications. It is a heterocyclic compound with a molecular weight of 302.07 g/mol, and is composed of two oxygen atoms, a bromine atom, a fluorine atom, and a ethoxy group. BFEPD has been used in a variety of biochemical, physiological, and medicinal studies, due to its unique structure and properties.

Scientific Research Applications

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as their biochemical and physiological effects. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in medicinal chemistry studies, as it is known to possess biological activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used to study the enzymatic activity of proteins, as well as the binding affinity of ligands.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood. However, it is believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane binds to certain proteins and enzymes, which leads to changes in the biochemical and physiological processes of the body. It is also believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to possess some antioxidant activity. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess antifungal and antiviral activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess anticonvulsant and analgesic activity, as well as to possess some sedative effects.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments has several advantages. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively non-toxic, and it can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is not as soluble in organic solvents as some other compounds, and it can be difficult to purify. Additionally, the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood, and there may be some unknown side effects associated with its use.

Future Directions

There are many potential future directions for research involving 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane. For example, further research could be conducted to better understand the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, and to identify any potential side effects associated with its use. Additionally, further research could be conducted to identify new applications for 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, such as its use in the development of new drugs or therapies. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, as well as to improve the efficiency of existing methods. Finally, further research could be conducted to identify new compounds with similar properties to 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, which could lead to the development of novel drugs or therapies.

properties

IUPAC Name

2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVAHYKGQCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A Dean-Stark condenser was attached, and a mixture of compound (53) (17.0 g, 68.81 mmol), EG (12.8 g, 200.2 mmol) and PTSA (0.17 g, 1 wt %) was refluxed in a toluene (200 mL) solvent for 3 hours. The reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over magnesium sulfate. Toluene was distilled off by evaporator, and thus 2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane (54) (19.8 g, yield 98.8%) was obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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